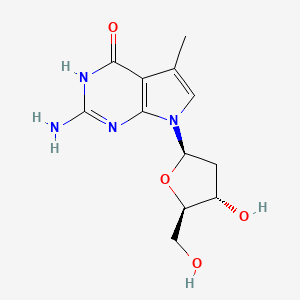
7-Methyl-7-deaza-2'-deoxyguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-7-deaza-2’-deoxyguanosine is a modified nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally similar to guanosine but features a methyl group at the 7th position and lacks a nitrogen atom at the 7-deaza position. These modifications confer unique properties that make it valuable for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-7-deaza-2’-deoxyguanosine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 7-deaza-2’-deoxyguanosine with a methylating agent such as methyl iodide. The reaction is usually carried out in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 7-Methyl-7-deaza-2’-deoxyguanosine follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated synthesizers and continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-7-deaza-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms on the nucleoside
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of potassium carbonate and DMF
Major Products
Wissenschaftliche Forschungsanwendungen
7-Methyl-7-deaza-2’-deoxyguanosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: Employed in studies of DNA and RNA structure and function, particularly in understanding the role of modified nucleosides in genetic regulation.
Medicine: Investigated for its potential antiviral properties and as a therapeutic agent in the treatment of viral infections.
Industry: Utilized in the development of diagnostic tools and as a component in various biotechnological applications
Wirkmechanismus
The mechanism of action of 7-Methyl-7-deaza-2’-deoxyguanosine involves its incorporation into DNA or RNA, where it can disrupt normal base pairing and replication processes. This disruption can inhibit viral replication, making it a potential antiviral agent. The compound targets specific enzymes and pathways involved in nucleic acid synthesis and modification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Deaza-2’-deoxyguanosine: Lacks the methyl group at the 7th position.
8-Aza-7-deaza-2’-deoxyguanosine: Contains an additional nitrogen atom at the 8th position.
7-Deaza-2’-deoxyadenosine: Similar structure but with an adenine base instead of guanine
Uniqueness
7-Methyl-7-deaza-2’-deoxyguanosine is unique due to its specific modifications, which confer distinct chemical and biological properties. The presence of the methyl group at the 7th position enhances its stability and alters its interaction with enzymes and nucleic acids, making it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C12H16N4O4 |
|---|---|
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H16N4O4/c1-5-3-16(8-2-6(18)7(4-17)20-8)10-9(5)11(19)15-12(13)14-10/h3,6-8,17-18H,2,4H2,1H3,(H3,13,14,15,19)/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
AAHCLSWQJPSQPT-XLPZGREQSA-N |
Isomerische SMILES |
CC1=CN(C2=C1C(=O)NC(=N2)N)[C@H]3C[C@@H]([C@H](O3)CO)O |
Kanonische SMILES |
CC1=CN(C2=C1C(=O)NC(=N2)N)C3CC(C(O3)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


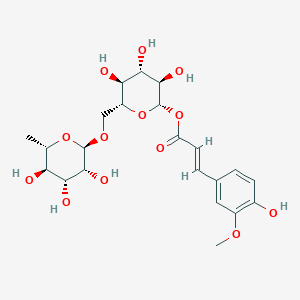
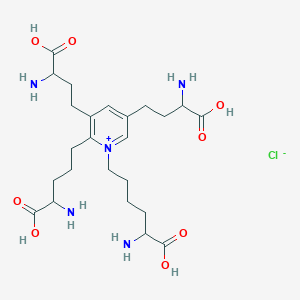
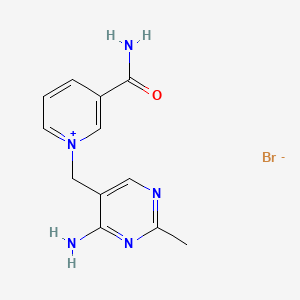
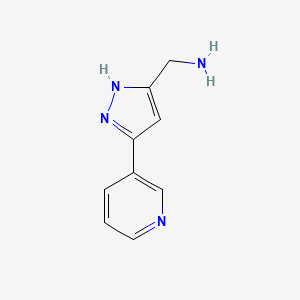
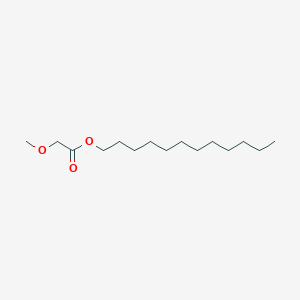
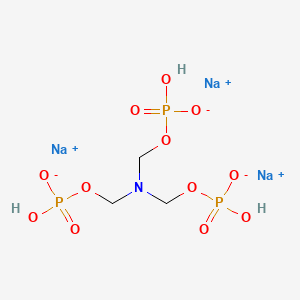


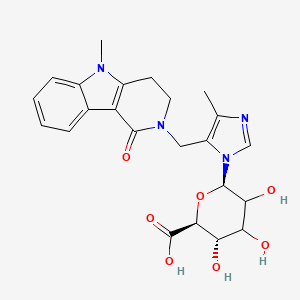
![3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13403755.png)
![alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol](/img/structure/B13403766.png)
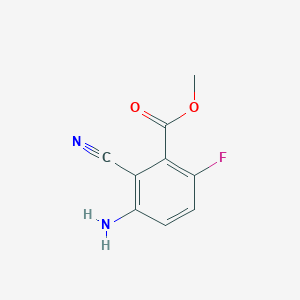
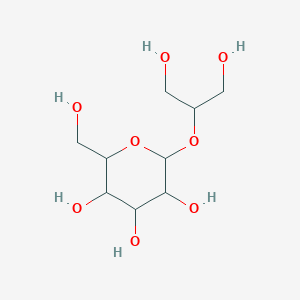
![6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide](/img/structure/B13403797.png)
